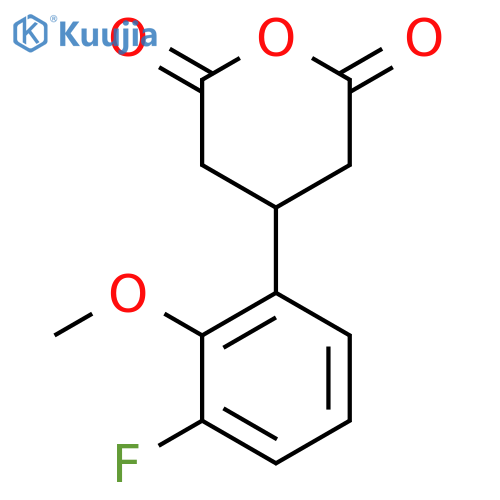

Cas no 1505872-13-8 (4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione)

4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione 化学的及び物理的性質

名前と識別子

-

- 1505872-13-8

- 4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione

- EN300-1821129

- 4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione

-

- インチ: 1S/C12H11FO4/c1-16-12-8(3-2-4-9(12)13)7-5-10(14)17-11(15)6-7/h2-4,7H,5-6H2,1H3

- InChIKey: SJPZTAZZEGMRKL-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1OC)C1CC(=O)OC(C1)=O

計算された属性

- せいみつぶんしりょう: 238.06413699g/mol

- どういたいしつりょう: 238.06413699g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 302

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 52.6Ų

4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1821129-0.1g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 0.1g |

$956.0 | 2023-09-19 | ||

| Enamine | EN300-1821129-2.5g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 2.5g |

$2127.0 | 2023-09-19 | ||

| Enamine | EN300-1821129-1g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 1g |

$1086.0 | 2023-09-19 | ||

| Enamine | EN300-1821129-10g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 10g |

$4667.0 | 2023-09-19 | ||

| Enamine | EN300-1821129-1.0g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1821129-0.25g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 0.25g |

$999.0 | 2023-09-19 | ||

| Enamine | EN300-1821129-0.5g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 0.5g |

$1043.0 | 2023-09-19 | ||

| Enamine | EN300-1821129-5.0g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1821129-0.05g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 0.05g |

$912.0 | 2023-09-19 | ||

| Enamine | EN300-1821129-10.0g |

4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione |

1505872-13-8 | 10g |

$4667.0 | 2023-06-01 |

4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione 関連文献

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

4. Book reviews

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dioneに関する追加情報

Introduction to 4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione (CAS No. 1505872-13-8)

4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione is a sophisticated organic compound characterized by its oxane dione backbone conjugated with a 3-fluoro-2-methoxyphenyl substituent. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of both fluorine and methoxy groups enhances its electronic properties, making it a valuable scaffold for drug design and development.

The chemical structure of 4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione (CAS No. 1505872-13-8) consists of a six-membered heterocyclic ring with two ketone groups at the 2 and 6 positions, linked to a phenyl ring that is substituted with a fluorine atom at the 3-position and a methoxy group at the 2-position. This arrangement imparts distinct electronic and steric properties, which can be exploited in medicinal chemistry to modulate receptor interactions and improve pharmacokinetic profiles.

Recent advancements in computational chemistry have enabled the prediction of novel bioactivities for this compound. Studies suggest that the fluoro and methoxy substituents may enhance binding affinity to target proteins by influencing hydrophobic interactions and dipole moments. Additionally, the oxane dione moiety has been shown to exhibit stability under various physiological conditions, making it a promising candidate for further exploration in drug discovery.

In the realm of medicinal chemistry, 4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, including cell growth, differentiation, and metabolism. By targeting these enzymes, small molecules like this compound can modulate signaling pathways relevant to diseases such as cancer and inflammatory disorders.

One of the most compelling aspects of this compound is its versatility in derivative synthesis. The oxane dione core provides multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. For instance, introducing additional substituents at the 5-position of the phenyl ring could further enhance its interaction with biological targets. Such modifications are often guided by structure-activity relationship (SAR) studies, which help in optimizing potency and selectivity.

Current research also highlights the role of fluorinated aromatic compounds in medicinal chemistry due to their ability to improve metabolic stability and oral bioavailability. The fluoro group in 4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione contributes to these advantages by increasing lipophilicity while maintaining good water solubility. This balance is crucial for developing drugs that can efficiently cross biological membranes and reach their intended targets.

The synthesis of 4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted organic synthesis (MAOS), have been employed to achieve high yields and purity. These techniques not only streamline the synthetic process but also enable the preparation of complex derivatives with minimal side products.

Biological evaluation of this compound has revealed promising preliminary results in vitro. Initial assays have demonstrated activity against several protein targets, including enzymes implicated in cancer progression. While further studies are needed to fully elucidate its mechanism of action, these findings underscore its potential as a lead compound for therapeutic development.

The pharmaceutical industry continues to invest in innovative approaches to drug discovery, leveraging computational modeling and high-throughput screening to identify promising candidates like 4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione. Its unique structural features make it an attractive molecule for further investigation, particularly in the context of developing next-generation therapeutics that address unmet medical needs.

In conclusion,4-(3-fluoro-2-methoxyphenyl)oxane-2,6-dione (CAS No. 1505872-13-8) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and potential biological activities. Its synthesis presents challenges that require innovative synthetic strategies but offers opportunities for developing novel therapeutic agents. As research progresses,fluorinated aromatic compounds like this one are expected to play an increasingly important role in addressing complex diseases worldwide.

1505872-13-8 (4-(3-Fluoro-2-methoxyphenyl)oxane-2,6-dione) 関連製品

- 1805661-63-5(Ethyl 5-cyano-2,3-dichlorobenzoate)

- 1179138-52-3({1-4-(2-Methoxyphenyl)phenylethyl}(methyl)amine)

- 923387-66-0(N-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-phenylmethanesulfonylacetamide)

- 1352625-33-2(4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid)

- 306298-24-8((S)-tert-Butyl 4-((R)-2-methoxy-1-(4-(trifluoromethyl)phenyl)ethyl)-3-methylpiperazine-1-carboxylate)

- 941880-18-8(N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide)

- 93-56-1(rac Styrene Glycol)

- 1804849-18-0(Methyl 3-bromomethyl-6-cyano-2-(trifluoromethoxy)benzoate)

- 915402-18-5(3-[(prop-2-yn-1-yl)amino]-1λ⁶-thiolane-1,1-dione hydrochloride)

- 745074-60-6(Carbamic acid,N-[(2R,3R)-2-methyl-4-oxo-3-azetidinyl]-, 1,1-dimethylethyl ester)